molecular formula C5H4ClN5 B2481347 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 5899-92-3

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2481347
CAS No.: 5899-92-3
M. Wt: 169.57
InChI Key: ZQTUNHJJOPOZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Molecular Formula: C 5 H 4 ClN 5 ) is a high-purity chemical intermediate designed for advanced pharmaceutical and life science research. This compound features a chloro group at the 5-position and an amine at the 7-position of the triazolopyrimidine scaffold, making it a versatile building block for further functionalization and exploration. The 1,2,4-triazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Research into analogous compounds has revealed significant potential, particularly in two key areas. First, derivatives of this scaffold have been identified as potent inhibitors of the Influenza virus RNA-dependent RNA polymerase (RdRP) by disrupting the protein-protein interaction between its PA and PB1 subunits, a promising mechanism for developing new anti-flu therapeutics . Second, other closely related triazolopyrimidine compounds have shown pronounced activity as positive modulators of the GABAA receptor, exhibiting potent anticonvulsant effects in preclinical models with lower neurotoxicity, highlighting their potential in central nervous system (CNS) drug discovery . This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic procedures, nor for human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-1-4(7)11-5(10-3)8-2-9-11/h1-2H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTUNHJJOPOZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5899-92-3
Record name 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular weight : Ranges from 181.22 () to 355.82 g/mol (), depending on substituents.
  • Density and solubility : Bulky substituents (e.g., naphthyl in ) increase hydrophobicity, while polar groups (e.g., methoxy in compound 60 ) enhance solubility.
  • Acidity : Predicted pKa values vary (e.g., 2.96 for compound in vs. 2.47 for thiol derivatives in ).

Antimalarial Activity

  • Docking studies : Naphthyl-substituted derivatives (e.g., compound 7 in ) showed the highest docking scores (-31.37 kcal/mol) against Plasmodium falciparum DHOD enzyme, outperforming simpler aryl analogs .
  • Chloro vs. methyl groups : Chlorine at position 5 (target compound) may enhance electron-withdrawing effects, improving binding affinity compared to methyl-substituted analogs .

Anticancer Activity

  • Tubulin inhibition : Trifluoromethyl groups at position 5 ( ) are critical for promoting tubulin polymerization, a mechanism distinct from taxanes. The target compound’s 5-Cl group may lack sufficient bulk for optimal activity.
  • Multidrug resistance : Selected triazolopyrimidines overcome resistance by bypassing transporter proteins, though this is substituent-dependent .

Anti-Tubercular and Antimicrobial Activity

  • Phenethyl and pyridinyl groups : Compound 60 ( ) exhibited anti-tubercular activity (melting point 194–195°C), likely due to enhanced membrane penetration from aromatic substituents.
  • Thiol derivatives : 2-(Methylthio) analogs ( ) showed toxicity, limiting therapeutic utility.

Biological Activity

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C5_5H4_4ClN5_5
  • Molecular Weight : 169.57 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves the cyclization of precursors such as 5-amino-1,2,4-triazole with 2,4-dichloropyrimidine. The reaction is usually conducted in polar aprotic solvents like dimethylformamide (DMF) under elevated temperatures and in the presence of bases like potassium carbonate .

Antiviral Activity

Research has indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, compounds similar to this compound have been tested against influenza A virus polymerase. In one study, a related compound showed an IC50_{50} of 12 µM in a minireplicon assay and demonstrated broad anti-influenza activity with effective concentrations (EC50_{50}) ranging from 7 to 25 µM without cytotoxicity at concentrations up to 250 µM .

Antifungal Activity

Another area of interest is the antifungal activity of triazolo[1,5-a]pyrimidine derivatives. A study found that certain derivatives exhibited potent antifungal activity against Rhizoctonia solani, with an effective concentration (EC50_{50}) as low as 6.57 µg/mL . This suggests that modifications to the triazole ring can enhance antifungal efficacy.

Anticancer Potential

The compound's structure also positions it as a potential scaffold in medicinal chemistry for anticancer drug development. Research has focused on modifying the triazolo-pyrimidine core to improve selectivity and potency against various cancer cell lines. For example, studies have indicated that specific substitutions can lead to enhanced inhibition of c-Met kinases associated with cancer proliferation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotable Characteristics
Pyrazolo[3,4-d]pyrimidineAnticancerSimilar core structure; varied substitution patterns
[1,2,4]Triazolo[1,5-c]pyrimidineAntiviralDifferent nitrogen positioning; fewer studies available
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinoneAnticancerMore complex structure; potential for multiple biological targets

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with modifications to the triazole and pyrimidine rings:

  • Influenza Virus Inhibition : A study demonstrated that specific derivatives could disrupt the interaction between PA-PB1 proteins in influenza virus polymerase with promising IC50_{50} values .
  • Antifungal Efficacy : Research on novel derivatives indicated significant antifungal activity against common pathogens like Rhizoctonia solani, suggesting practical applications in agriculture .

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions tailored to improve yields?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or cyclization reactions. A common method reacts 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine with aniline derivatives in polar aprotic solvents (e.g., DMF or NMP) under basic conditions (e.g., K₂CO₃) at 80–100°C for 6–12 hours . For example, substituting the 7-chloro group with aniline in DMF at 80°C yields 5-chloro-N-phenyl derivatives with >80% purity after column chromatography . Catalysts like TMDP (tetramethylenediamine propane) in water-ethanol mixtures (1:1 v/v) enhance reaction efficiency by stabilizing intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for the triazolopyrimidine core appear at δ 8.7–6.6 ppm (aromatic protons) and δ 160–100 ppm (carbonyl/amine groups) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 314.3 [M+H]⁺) confirm molecular weight .
  • X-ray crystallography : Resolves planar triazolopyrimidine ring geometry and substituent orientations .
  • Elemental analysis : Validates purity (>95% C, H, N content) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of 5-chloro-triazolopyrimidine derivatives, particularly in microtubule targeting and antimalarial applications?

  • Microtubule targeting : The 5-chloro group and trifluorophenyl substituents at the 6-position are critical for binding to tubulin’s vinca domain. A 2,2,2-trifluoroethylamino group at the 5-position enhances potency by 10-fold compared to unsubstituted analogs .
  • Antimalarial activity : Substitutions at the 7-amine position (e.g., 4-trifluoromethylphenyl) improve Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition (IC₅₀ < 50 nM). Para-substituted aryl groups optimize hydrophobic interactions with the enzyme’s active site .

Q. Table 1: Key Substituent Effects on Biological Activity

PositionSubstituentActivity Enhancement (vs. parent compound)Reference
5CF₃CH₂NH-10× microtubule polymerization inhibition
62,4,6-trifluorophenyl5× PfDHODH binding affinity
74-CF₃C₆H₄NH-IC₅₀ = 32 nM against PfDHODH

Q. How can researchers resolve contradictions in SAR data for triazolopyrimidine derivatives across different biological targets?

Contradictions often arise from divergent binding modes. Methodological approaches include:

  • Comparative crystallography : Resolve binding conformations (e.g., PfDHODH vs. human DHODH) .
  • Kinetic binding assays : Measure on/off rates (e.g., surface plasmon resonance) to distinguish competitive vs. allosteric inhibition .
  • Free-energy perturbation (FEP) simulations : Predict substituent effects on binding entropy/enthalpy .

Q. What strategies are employed to optimize pharmacokinetic properties while retaining efficacy?

  • LogP modulation : Introduce polar groups (e.g., hydroxyl or methylamine) at the 2-position to reduce LogP from 3.5 to 2.8, improving aqueous solubility .
  • Metabolic stability : Replace labile chloro groups with cyclopropyl or trifluoromethyl to resist cytochrome P450 oxidation .
  • Oral bioavailability : Nanoformulation with PEGylated liposomes increases AUC by 3× in murine models .

Methodological Considerations

Q. How should researchers design experiments to assess off-target effects in kinase inhibition studies?

  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended targets.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
  • CRISPR knockouts : Validate specificity using isogenic cell lines lacking the target kinase .

Q. What in vitro models best predict in vivo efficacy for neurodegenerative tauopathies?

  • Tau aggregation assays : Use recombinant tau (K18 isoform) with Thioflavin T fluorescence to monitor inhibition .
  • Transgenic C. elegans models : Express human tau(P301L) to assess neuroprotection and lifespan extension .
  • Primary neuron cultures : Measure microtubule stabilization via immunocytochemistry (βIII-tubulin staining) .

Data Analysis and Reproducibility

Q. How can discrepancies in tubulin polymerization assay results be mitigated?

  • Standardize buffer conditions : Use 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA, and 10% glycerol to minimize variability .
  • Include paclitaxel/vincristine controls : Confirm assay responsiveness to established inhibitors .
  • Triplicate runs with fresh tubulin : Prevents decay of tubulin’s GTP-binding capacity .

Q. What computational tools are recommended for docking studies of triazolopyrimidine derivatives?

  • AutoDock Vina or Schrödinger Glide : Predict binding poses to PfDHODH (PDB: 3I68) or tubulin (PDB: 1SA0) .
  • Molecular dynamics (MD) simulations (AMBER/GROMACS) : Assess binding stability over 100-ns trajectories .
  • QM/MM hybrid methods : Refine electronic interactions for halogen-bonding motifs (e.g., Cl···O=C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.